

4-Aminobenzamide: A Versatile Chemical Intermediate in Organic Synthesis

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Compound of Interest		
Compound Name:	4-Aminobenzamide	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobenzamide (4-AB), a simple yet versatile aromatic compound, serves as a crucial building block in the landscape of modern organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and an amide moiety, makes it a valuable intermediate in the construction of a diverse array of complex molecules. This technical guide provides a comprehensive overview of **4-Aminobenzamide**'s physical and chemical properties, its synthesis, and its multifaceted applications as a chemical intermediate, with a particular focus on its role in the synthesis of bioactive molecules, including PARP inhibitors, and as a precursor to dyes and pigments. Detailed experimental protocols for key transformations and a summary of quantitative data are provided to facilitate its practical application in the laboratory.

Introduction

4-Aminobenzamide (CAS No: 2835-68-9), also known as p-aminobenzamide, is a white crystalline solid.[1] Its molecular structure, featuring a primary aromatic amine and a primary amide group attached to a benzene ring in a para-configuration, imparts a unique reactivity profile. The amino group is susceptible to a wide range of electrophilic substitutions and coupling reactions, while the amide functionality offers sites for further modification or can influence the overall electronic properties and biological activity of the resulting molecule. This dual functionality has cemented its importance as a raw material in the pharmaceutical, dye, and polymer industries.[1][2]



Physicochemical Properties

A summary of the key physicochemical properties of **4-Aminobenzamide** is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C7H8N2O	[3]
Molecular Weight	136.15 g/mol	[3]
Appearance	White crystalline solid	
Melting Point	181-183 °C	_
Solubility	Slightly soluble in water; Soluble in diethyl ether and ethanol	-
CAS Number	2835-68-9	

Synthesis of 4-Aminobenzamide

The industrial synthesis of **4-Aminobenzamide** typically starts from p-nitrobenzoic acid. The process involves two main steps: amidation of the carboxylic acid and subsequent reduction of the nitro group.

A common synthetic route involves the conversion of p-nitrobenzoic acid to p-nitrobenzoyl chloride, followed by ammonolysis to yield p-nitrobenzamide. The nitro group is then reduced to the primary amine using various reducing agents, such as iron powder in the presence of an acid or through catalytic hydrogenation.

Applications as a Chemical Intermediate

The utility of **4-Aminobenzamide** as a chemical intermediate is vast and spans multiple domains of chemical synthesis.

N-Acylation Reactions



The primary amino group of **4-Aminobenzamide** readily undergoes acylation with acyl chlorides or acid anhydrides to form N-acyl-**4-aminobenzamide** derivatives. This reaction is fundamental to the synthesis of a wide range of more complex molecules.

Table 2: Representative N-Acylation Reactions of 4-Aminobenzamide

Acylating Agent	Base	Solvent	Reaction Time	Yield (%)	Reference(s
Benzoyl Chloride	Pyridine or NaOH(aq)	Dichlorometh ane or Water/Organi c	6-12 hours	Not specified	
Acetic Anhydride	-	-	-	Not specified	-

Synthesis of Azo Dyes

4-Aminobenzamide is a key precursor in the synthesis of azo dyes. The synthesis involves the diazotization of the primary amino group, followed by coupling with an electron-rich aromatic compound, such as a phenol or another amine.

Table 3: Synthesis of an Azo Dye from 4-Aminobenzamide

Coupling Component	Reaction Conditions	Product	Yield (%)	Reference(s)
β-Naphthol	 NaNO₂, HCl, °C; 2. β- Naphthol, NaOH, °C 	Azo dye	Not specified	

Precursor to Bioactive Molecules

The **4-aminobenzamide** scaffold is present in numerous biologically active compounds. Its ability to participate in various coupling and condensation reactions makes it a valuable starting



material in medicinal chemistry.

While many potent PARP (Poly(ADP-ribose) polymerase) inhibitors are derivatives of **4-aminobenzamide**, the parent molecule itself serves as a foundational structure for understanding the structure-activity relationships of these important anticancer agents. The benzamide moiety is a key pharmacophore for binding to the nicotinamide binding pocket of the PARP enzyme. The synthesis of more complex PARP inhibitors often involves multi-step sequences where a **4-aminobenzamide** derivative is a key intermediate.

Derivatives of aminobenzamides have been synthesized and evaluated for their antimicrobial properties. These compounds often feature the core aminobenzamide structure with various substituents appended to explore and optimize their activity against a range of bacterial and fungal strains.

Experimental Protocols General Procedure for N-Acylation of 4 Aminobenzamide with Benzoyl Chloride

This protocol is a general representation of a Schotten-Baumann reaction.

- In a round-bottom flask equipped with a magnetic stirrer, dissolve **4-aminobenzamide** (1 equivalent) in a suitable anhydrous solvent such as THF or DCM.
- Add a base, such as anhydrous sodium carbonate (1.5 equivalents) or triethylamine (1.2 equivalents).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred mixture over 15-20 minutes.
- Allow the reaction mixture to warm to room temperature and stir for 6-12 hours, monitoring the reaction progress by TLC.
- Upon completion, quench the reaction by adding water.



- Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography.

General Procedure for the Synthesis of an Azo Dye from 4-Aminobenzamide

This protocol outlines the diazotization of **4-aminobenzamide** and subsequent coupling with β -naphthol.

Part 1: Diazotization of 4-Aminobenzamide

- Dissolve **4-aminobenzamide** (1 equivalent) in a dilute solution of hydrochloric acid.
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add an aqueous solution of sodium nitrite (1.1 equivalents) dropwise while maintaining the temperature below 5 °C.
- Stir the mixture for an additional 15-20 minutes at 0-5 °C. The resulting diazonium salt solution should be used immediately in the next step.

Part 2: Coupling Reaction

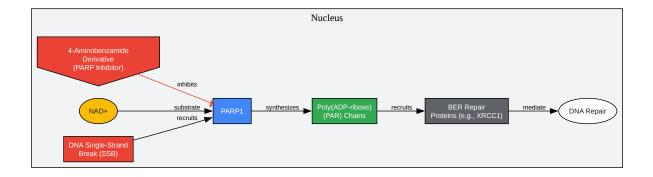
- In a separate beaker, dissolve β-naphthol (1 equivalent) in an aqueous solution of sodium hydroxide.
- Cool this solution to 0-5 °C in an ice bath.
- Slowly add the cold diazonium salt solution from Part 1 to the β -naphthol solution with vigorous stirring.
- A colored precipitate of the azo dye should form immediately.
- Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.



• Collect the precipitate by vacuum filtration, wash with cold water, and dry.

Signaling Pathways and Experimental Workflows PARP1 in Base Excision Repair (BER) and Inhibition by 4-Aminobenzamide Derivatives

4-Aminobenzamide and its derivatives are known inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the base excision repair (BER) pathway. PARP1 detects single-strand breaks in DNA and, upon activation, synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins to the site of damage. PARP inhibitors, many of which contain the benzamide pharmacophore, compete with the natural substrate NAD+ for the active site of PARP1, thereby inhibiting its function. This leads to the accumulation of unrepaired single-strand breaks, which can be converted to more lethal double-strand breaks during DNA replication, a concept known as "synthetic lethality" in cancers with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations).



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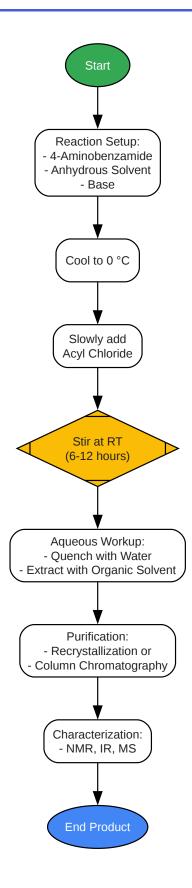
PARP1's role in the Base Excision Repair pathway and its inhibition.



Experimental Workflow for N-Acylation of 4- Aminobenzamide

The following diagram illustrates a typical laboratory workflow for the synthesis of an N-acylated **4-aminobenzamide** derivative.





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A generalized workflow for the N-acylation of **4-aminobenzamide**.



Conclusion

4-Aminobenzamide is a cornerstone intermediate in organic synthesis, offering a gateway to a vast chemical space of functional molecules. Its dual reactivity allows for facile incorporation into a variety of molecular scaffolds, leading to the synthesis of important pharmaceuticals, dyes, and materials. The protocols and data presented in this guide aim to provide researchers and drug development professionals with a solid foundation for utilizing **4-Aminobenzamide** in their synthetic endeavors. As the demand for novel and complex organic molecules continues to grow, the importance of versatile building blocks like **4-Aminobenzamide** is set to increase, ensuring its continued relevance in the field of organic chemistry.

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